Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-10-11(2)18(20)25-17-12(3)15(8-6-14(10)17)23-9-13-5-7-16(24-13)19(21)22-4/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRXGEWPUGAWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(O3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common synthetic route includes the condensation of 3,4,8-trimethyl-2-oxochromen-7-yl with furan-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents for treating various diseases.
Industry: In the industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate enhances polarity and may influence binding to biological targets (e.g., antimycobacterial activity) , whereas the coumarin group in the target compound could improve π-stacking interactions in crystal lattices or with proteins .
- Hydrophobicity : The coumarin and hexyl substituents in the target compound and [(3-hexyl-4-methyl-2-oxochromen-7-yl) furan-2-carboxylate likely increase lipophilicity compared to halogenated or nitro-substituted analogs.
Physicochemical Properties
Key Observations :
- The coumarin-oxymethyl group in the target compound may reduce solubility in aqueous media compared to nitro- or alkyl-substituted analogs but improve stability in organic solvents.
- Crystallinity trends correlate with substituent rigidity; coumarin and isochromene derivatives form high-quality crystals suitable for X-ray analysis .
Key Observations :
- The absence of direct activity data for the target compound necessitates extrapolation from analogs. Its coumarin moiety may synergize with the furan-carboxylate to enhance cytotoxicity or antimicrobial effects, as seen in compound 6 .
- Fluorinated nitroaryl groups (e.g., in ) improve target specificity but may reduce bioavailability due to high polarity.
Biological Activity
Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, including its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a furan ring and a chromone moiety, which contribute to its biological activity. The structural formula can be represented as follows:
This configuration is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment:
- Cell Line Studies : The compound was tested against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney cells). The results indicated significant cytotoxicity with an IC50 value of approximately 62.37 µg/mL against HeLa cells, demonstrating its potential as an anticancer agent .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through both mitochondrial-dependent and independent pathways. This was evidenced by the activation of caspase pathways in treated cell lines .
Antibacterial Activity
The antibacterial properties of the compound have also been investigated:
- Minimum Inhibitory Concentration (MIC) : Studies revealed that the compound exhibits strong antibacterial activity with an MIC of 1.00 µg/mL against Staphylococcus aureus, indicating its potential for developing new antibacterial agents .
- Broad Spectrum Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial effect that warrants further exploration in clinical settings .
Anti-inflammatory Effects
This compound has also demonstrated anti-inflammatory properties:
- In Vitro Studies : Inflammatory markers were significantly reduced in cell cultures treated with the compound, indicating its potential utility in managing inflammatory diseases .
- Case Studies : In vivo studies have shown that the compound can reduce inflammation in animal models, providing a basis for future therapeutic applications .
Summary of Biological Activities
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | IC50 = 62.37 µg/mL (HeLa) | Induction of apoptosis |
| Antibacterial | MIC = 1.00 µg/mL (S. aureus) | Broad-spectrum activity |
| Anti-inflammatory | Significant reduction in markers | Modulation of inflammatory pathways |
Q & A
Q. Table 1. Synthetic Conditions for Analogous Compounds
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | K₂CO₃, DMF, 60°C, 5 h | 69 | |
| Ester hydrolysis | NaOH, MeOH/H₂O, pH 4 | 85 | |
| Recrystallization | MeOH/acetone (1:1) | 97% purity |
Q. Table 2. Key Spectroscopic Data
| Compound Feature | ¹H-NMR (δ, ppm) | MS (m/z) | Technique |
|---|---|---|---|
| Furan moiety | 6.83 (dd, J = 1.71 Hz) | 345 [M+Na]+ | ESI-MS |
| Coumarin carbonyl | 168.2 (C=O) | - | ¹³C-NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
